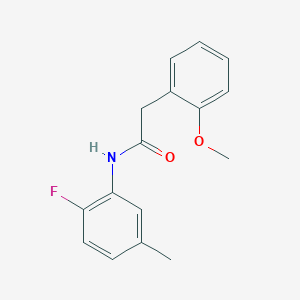![molecular formula C26H24N2O4 B5424512 N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine](/img/structure/B5424512.png)
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine, also known as Boc-Phe(4-Me)Acr-OBzl, is a peptide that has gained attention in scientific research due to its potential applications in drug development.
作用机制
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine(4-Me)Acr-OBzl exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This prevents the enzyme from functioning properly, leading to the inhibition of its activity. In the case of cathepsin B and cathepsin L, inhibition of these enzymes has been shown to reduce the invasive and metastatic potential of cancer cells.
Biochemical and Physiological Effects
This compound(4-Me)Acr-OBzl has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, the peptide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine(4-Me)Acr-OBzl in lab experiments is its high purity and stability. The peptide is synthesized using SPPS, which allows for the efficient production of a pure and stable product. However, one limitation of using this compound(4-Me)Acr-OBzl is its relatively high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine(4-Me)Acr-OBzl in scientific research. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of the peptide in inhibiting the progression of cancer and reducing the invasive and metastatic potential of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine the efficacy of the peptide in inhibiting the aggregation of beta-amyloid peptides and reducing the neurotoxicity associated with these peptides. Additionally, further studies are needed to determine the potential side effects and toxicity of the peptide, as well as its pharmacokinetics and pharmacodynamics.
合成方法
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine(4-Me)Acr-OBzl is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the use of automated peptide synthesizers, which allow for the efficient synthesis of complex peptides. The final product is obtained through cleavage of the peptide from the solid support and purification using high-performance liquid chromatography (HPLC).
科学研究应用
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine(4-Me)Acr-OBzl has been used in scientific research for its potential applications in drug development. The peptide has been shown to have inhibitory effects on certain enzymes, such as cathepsin B and cathepsin L, which are involved in the progression of cancer and other diseases. This compound(4-Me)Acr-OBzl has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
属性
IUPAC Name |
2-[[(Z)-2-benzamido-3-(4-methylphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-12-14-20(15-13-18)16-22(27-24(29)21-10-6-3-7-11-21)25(30)28-23(26(31)32)17-19-8-4-2-5-9-19/h2-16,23H,17H2,1H3,(H,27,29)(H,28,30)(H,31,32)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOKMBWEXGDRH-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C(=O)NC(CC2=CC=CC=C2)C(=O)O)\NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(3-isopropoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5424431.png)
![2-(4-chlorophenyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5424438.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5424440.png)
![3-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5424455.png)
![N-{3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5424461.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5424473.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5424487.png)
![N-cyclopropyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5424495.png)
![{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5424502.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5424504.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5424516.png)

![4-(hydroxymethyl)-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]-4-azepanol](/img/structure/B5424531.png)